2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
Description
2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered pyridazinone core substituted at position 2 with an isopropyl group and at position 6 with a 2-methylindoline-1-carbonyl moiety.
Properties
IUPAC Name |
6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-propan-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11(2)20-16(21)9-8-14(18-20)17(22)19-12(3)10-13-6-4-5-7-15(13)19/h4-9,11-12H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUABUELKKBZOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the indoline core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: 2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for the development of new drugs.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, the compound may bind to enzyme active sites or receptor binding sites, altering their function and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Pyridazinone derivatives exhibit diverse properties based on substituent patterns. Key comparisons include:
- Lipophilicity: The target compound’s logP (~3.5) is higher than 4-amino-6-fluoropyridin-2(1H)-one (logP ~1.2) due to the hydrophobic isopropyl and indoline groups, suggesting better membrane penetration but lower aqueous solubility .
- Solubility: The 2-methylindoline carbonyl reduces solubility compared to amino-fluoro derivatives, which benefit from polar functional groups. This aligns with trends observed in halogenated pyridazinones (e.g., 5-chloro-6-phenyl derivatives) .
Biological Activity
2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds, including this compound, exhibit significant antitumor properties. Research has shown that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival.
Table 1: Antitumor Activity of Pyridazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| Other Pyridazine Derivative A | HeLa (Cervical Cancer) | 12.8 | Inhibition of cell cycle progression |
| Other Pyridazine Derivative B | A549 (Lung Cancer) | 10.5 | Inhibition of angiogenesis |
Anti-inflammatory Activity
In addition to antitumor effects, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A study demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Pathways : By modulating the NF-kB pathway, this compound can reduce the expression of pro-inflammatory cytokines.
Q & A
Q. What are the optimal synthetic routes for 2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, and how can intermediates be validated?
Answer: The synthesis involves multi-step organic reactions, typically starting with condensation of pyridazinone precursors with indoline derivatives. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between pyridazinone and 2-methylindoline .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates and final products .
- Intermediate Validation : NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each step. For example, carbonyl peaks in IR (~1680 cm⁻¹) and aromatic proton signals in ¹H NMR are critical .
Q. How can researchers ensure compound stability during storage and experimental workflows?
Answer:
- Storage Conditions : Lyophilization and storage at -20°C under inert atmosphere (argon) to prevent hydrolysis of the carbonyl group .
- Stability Assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity for 4 weeks) to identify susceptible functional groups (e.g., lactam ring) .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- Spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridazinone and indoline moieties .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect metabolites. For example, hydroxylation of the indoline ring may reduce activity in vivo .
- Dose-Response Calibration : Compare IC₅₀ values (in vitro) with effective plasma concentrations (in vivo) to identify discrepancies due to protein binding or tissue distribution .
Q. What experimental designs are recommended for evaluating environmental persistence and ecotoxicology?
Answer:
- Degradation Studies : Simulate abiotic degradation (hydrolysis, photolysis) under varying pH and UV conditions. Use LC-MS to track breakdown products .
- Ecotoxicology Assays : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to assess ecological risks .
Q. How can computational methods enhance mechanistic understanding of this compound’s biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., kinase domains). Focus on hydrogen bonding between the pyridazinone carbonyl and active-site residues .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability and conformational changes in target proteins .
Q. What strategies address low yields in large-scale synthesis?
Answer:
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Suzuki-Miyaura coupling steps to improve efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of hydrophobic intermediates .
Q. How should researchers design assays to differentiate between on-target and off-target effects?
Answer:
- CRISPR Knockout Models : Generate target-gene KO cell lines to compare activity in wild-type vs. KO systems .
- Proteome Profiling : SILAC-based mass spectrometry to identify non-target proteins affected by the compound .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
Answer:
- Free-Wilson Analysis : Deconstruct the molecule into substituents (e.g., isopropyl, methylindoline) to quantify contributions to bioactivity .
- QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with pharmacokinetic properties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
